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Compound of Interest

Compound Name: Verofylline

Cat. No.: B1682205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Verofylline, chemically known as 1,3-dipropyl-7-methylxanthine, is a synthetic derivative of

xanthine. Like other methylxanthines, it exhibits a range of pharmacological activities, making it

a molecule of interest in drug discovery and development. These application notes provide

detailed protocols for the chemical synthesis and subsequent purification of Verofylline,

intended to guide researchers in obtaining this compound with high purity for laboratory and

preclinical studies.

Physicochemical Properties of Verofylline
A comprehensive understanding of the physicochemical properties of Verofylline is essential

for its synthesis, purification, and formulation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1682205?utm_src=pdf-interest
https://www.benchchem.com/product/b1682205?utm_src=pdf-body
https://www.benchchem.com/product/b1682205?utm_src=pdf-body
https://www.benchchem.com/product/b1682205?utm_src=pdf-body
https://www.benchchem.com/product/b1682205?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₂H₁₈N₄O₂ [1][2][3]

Molecular Weight 250.30 g/mol [1][2]

CAS Number 31542-63-9

Appearance White solid

IUPAC Name
7-methyl-1,3-dipropylpurine-

2,6-dione

Solubility

Data not widely available, but

expected to be soluble in

organic solvents like ethanol,

methanol, and DMSO.

Melting Point
Data not specified in the

provided search results.

Synthesis of Verofylline
The chemical synthesis of Verofylline (1,3-dipropyl-7-methylxanthine) can be achieved through

a multi-step process. A common and effective strategy involves the initial synthesis of the 1,3-

dipropylxanthine core, followed by selective methylation at the N7 position. The Traube

synthesis, a classical method for preparing purines, provides a foundational approach for

constructing the xanthine scaffold.

Synthesis Pathway Overview

6-Aminouracil 1,3-Dipropyl-6-aminouracilPropylation 1,3-Dipropyl-6-amino-5-nitrosouracilNitrosation 1,3-Dipropyl-5,6-diaminouracilReduction 1,3-DipropylxanthineCyclization Verofylline (1,3-Dipropyl-7-methylxanthine)N7-Methylation

Click to download full resolution via product page

Caption: Synthetic pathway of Verofylline.
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Experimental Protocol: Synthesis of 1,3-Dipropyl-7-
methylxanthine
This protocol is a representative method based on established xanthine synthesis principles.

Researchers should optimize conditions based on their specific laboratory setup and available

reagents.

Step 1: Synthesis of 1,3-Dipropyl-5,6-diaminouracil

The synthesis of the key intermediate, 1,3-dipropyl-5,6-diaminouracil, is a crucial first step. This

intermediate serves as the precursor for constructing the imidazole ring of the xanthine core. A

reported method involves the condensation of 1,3-dipropyl-5,6-diaminouracil with various

carboxylic acids to form 8-substituted xanthines.

Materials:

6-Aminouracil

Propyl bromide or propyl iodide

Suitable base (e.g., potassium carbonate, sodium hydride)

Solvent (e.g., DMF, DMSO)

Nitrosating agent (e.g., sodium nitrite)

Reducing agent (e.g., sodium dithionite)

Procedure:

N,N'-Dipropylation of 6-Aminouracil: In a round-bottom flask, dissolve 6-aminouracil in a

suitable aprotic solvent such as DMF. Add a base (e.g., potassium carbonate) and then

slowly add propyl bromide. Heat the reaction mixture and monitor the progress by thin-

layer chromatography (TLC). After completion, quench the reaction, extract the product,

and purify to obtain 1,3-dipropyl-6-aminouracil.
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Nitrosation: Dissolve the 1,3-dipropyl-6-aminouracil in an appropriate solvent and treat

with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to yield 1,3-dipropyl-6-

amino-5-nitrosouracil.

Reduction: Reduce the nitroso group of the resulting compound using a suitable reducing

agent like sodium dithionite to form 1,3-dipropyl-5,6-diaminouracil. This intermediate is

often a colored solid and should be handled under an inert atmosphere to prevent

oxidation.

Step 2: Cyclization to form 1,3-Dipropylxanthine

Materials:

1,3-Dipropyl-5,6-diaminouracil

Formic acid or a derivative (e.g., triethyl orthoformate)

Procedure:

Treat the 1,3-dipropyl-5,6-diaminouracil with a cyclizing agent such as formic acid or

triethyl orthoformate.

Heat the reaction mixture to facilitate the ring closure, forming the imidazole ring and

yielding 1,3-dipropylxanthine.

Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the crude 1,3-

dipropylxanthine by filtration or extraction.

Step 3: Selective N7-Methylation to yield Verofylline

Materials:

1,3-Dipropylxanthine

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

Base (e.g., potassium carbonate, sodium hydroxide)
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Solvent (e.g., DMF, acetone)

Procedure:

Dissolve 1,3-dipropylxanthine in a suitable polar aprotic solvent.

Add a base to deprotonate the N7 position of the imidazole ring.

Slowly add the methylating agent to the reaction mixture at a controlled temperature. The

N7 position is generally more nucleophilic and sterically accessible for methylation

compared to the N9 position.

Monitor the reaction progress by TLC or HPLC.

Once the reaction is complete, quench any excess methylating agent, and work up the

reaction mixture to isolate the crude Verofylline.

Purification of Verofylline
Purification of the crude Verofylline is critical to obtain a high-purity product suitable for

research and development. The two primary methods for purification are recrystallization and

column chromatography.

Purification Workflow
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Crude Verofylline

Recrystallization Column Chromatography

Pure Verofylline

Purity Analysis (HPLC, NMR)
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Caption: General purification workflow for Verofylline.

Experimental Protocol: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds based on differences in

solubility.

Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve

Verofylline well at elevated temperatures but poorly at room temperature or below. Common

solvents to screen for xanthine derivatives include ethanol, methanol, isopropanol, ethyl

acetate, and mixtures thereof with water or hexanes.

Procedure:

Dissolve the crude Verofylline in a minimum amount of a suitable hot solvent.

If colored impurities are present, a small amount of activated charcoal can be added to the

hot solution, followed by hot filtration to remove the charcoal.
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Allow the clear filtrate to cool slowly to room temperature to promote the formation of well-

defined crystals.

Further cooling in an ice bath can maximize the yield of the purified crystals.

Collect the crystals by vacuum filtration and wash them with a small amount of the cold

recrystallization solvent to remove any adhering impurities.

Dry the purified crystals under vacuum.

Experimental Protocol: Purification by Column
Chromatography
Column chromatography is a versatile technique for separating compounds based on their

differential adsorption to a stationary phase.

Stationary and Mobile Phase Selection:

Stationary Phase: Silica gel is a common choice for the purification of moderately polar

compounds like Verofylline. Reversed-phase silica (e.g., C18) can also be used,

particularly for HPLC purification.

Mobile Phase (Eluent): A solvent system is chosen to provide good separation between

Verofylline and any impurities. For silica gel chromatography, a mixture of a non-polar

solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or

methanol) is typically used. The polarity of the eluent is gradually increased to elute the

compounds from the column. For reversed-phase chromatography, mixtures of water or

buffer and an organic modifier like acetonitrile or methanol are common.

Procedure (Silica Gel Column Chromatography):

Column Packing: Prepare a slurry of silica gel in a non-polar solvent and carefully pack it

into a glass column.

Sample Loading: Dissolve the crude Verofylline in a minimal amount of the mobile phase

or a suitable solvent and load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen mobile phase system. A gradient elution,

where the polarity of the mobile phase is gradually increased, can be effective for

separating impurities with different polarities.

Fraction Collection: Collect the eluate in a series of fractions.

Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions

containing the pure Verofylline.

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced

pressure to obtain the purified Verofylline.

Quantitative Data Summary
The following table summarizes expected or reported quantitative data for the synthesis and

purification of xanthine derivatives, which can serve as a benchmark for the synthesis of

Verofylline. Specific data for Verofylline synthesis was not available in the provided search

results.

Parameter Method Typical Value Reference

Synthesis Yield

Chemical Synthesis

(Alkylation of

Xanthines)

53-96% (for various

derivatives)

Purification Yield

Biocatalytic production

of 7-methylxanthine

followed by HPLC

83.4% recovery

Final Purity HPLC >98%
General expectation

after purification

Conclusion
The synthesis and purification of Verofylline can be accomplished through established

methods in organic chemistry. The provided protocols offer a detailed guide for researchers to

produce this compound with high purity. Careful optimization of reaction conditions and
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purification procedures will be key to achieving high yields and purity, which are essential for

reliable pharmacological and biological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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